molecular formula C18H15ClN2O2 B2602969 N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-phenylacetamide CAS No. 946262-99-3

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-phenylacetamide

Cat. No.: B2602969
CAS No.: 946262-99-3
M. Wt: 326.78
InChI Key: XAHXKZFJBKMOES-UHFFFAOYSA-N
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Description

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-phenylacetamide is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities .

Chemical Reactions Analysis

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-phenylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be synthesized via the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-phenylacetamide has numerous scientific research applications. In medicinal chemistry, it has been explored for its potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agent . The compound’s diverse biological activities make it a valuable candidate for drug development and therapeutic interventions.

Mechanism of Action

The mechanism of action of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including enzyme inhibition, receptor binding, and signal transduction . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-phenylacetamide can be compared with other isoxazole derivatives, such as N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea and fluoroisoxazoles . These compounds share similar structural features and biological activities but differ in their specific chemical properties and therapeutic potential. The unique combination of substituents on the isoxazole ring imparts distinct activity to each compound, making this compound a valuable addition to the isoxazole family.

Biological Activity

Chemical Structure and Properties

The molecular structure of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-phenylacetamide includes:

  • An isoxazole ring containing a 4-chlorophenyl substituent.
  • A phenylacetamide moiety , which enhances its chemical reactivity.

The general formula for this compound is C17H16ClN2OC_{17}H_{16}ClN_{2}O, and its unique combination of functional groups suggests a diverse range of biological interactions.

Antimicrobial Properties

Isoxazole derivatives are known for their antimicrobial properties. While direct studies on this compound are scarce, research on similar compounds indicates potential efficacy against various pathogens. For instance, certain isoxazole derivatives have demonstrated inhibitory activity against bacterial enzymes, suggesting that this compound might also exhibit similar antimicrobial effects.

Anticancer Activity

Research on benzamide derivatives, which share structural similarities with this compound, reveals promising anticancer properties. Compounds with similar frameworks have shown moderate to high potency in inhibiting cancer cell proliferation . The chlorinated isoxazole structure may enhance selectivity towards cancer cells compared to non-cancerous cells.

The specific mechanism of action for this compound remains largely uncharacterized. However, it is hypothesized that the compound may interact with biological targets such as enzymes involved in DNA replication or cellular signaling pathways, similar to other isoxazole derivatives .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with structurally related compounds can provide insights into its biological activity:

Compound NameStructural FeaturesBiological Activity
4-Chloro-N-(5-isoxazolyl)benzamideIsoxazole and benzamide moietiesAntimicrobial, Anticancer
N-(4-Chlorophenyl)acetamideSimple acetamide structureAnticonvulsant
5-Methylisoxazole derivativesVariations in alkyl substitutionAntiviral, Antimicrobial

This table highlights that while several compounds exhibit notable biological activities, the unique combination of structural features in this compound may confer distinct properties that warrant further investigation.

Synthesis and Derivatization

The synthesis of this compound typically involves cycloaddition reactions, particularly (3 + 2) cycloadditions that can be catalyzed by copper or ruthenium compounds. Modern synthetic techniques such as microwave-assisted synthesis enhance yield and purity while minimizing environmental impact.

Properties

IUPAC Name

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c19-15-8-6-14(7-9-15)17-11-16(21-23-17)12-20-18(22)10-13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHXKZFJBKMOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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